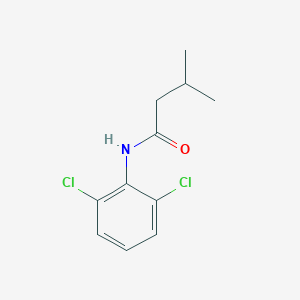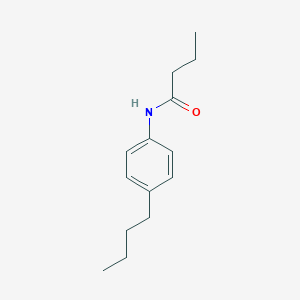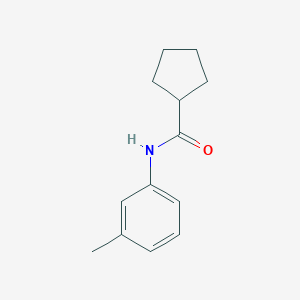
Cyclopentanecarboxamide, N-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxamide, N-(3-methylphenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPCCOEt and is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). In
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been widely used in scientific research as a tool to study the role of Cyclopentanecarboxamide, N-(3-methylphenyl)- in various physiological and pathological processes. For example, CPCCOEt has been used to investigate the role of Cyclopentanecarboxamide, N-(3-methylphenyl)- in pain perception, anxiety, and addiction. Additionally, CPCCOEt has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Wirkmechanismus
CPCCOEt acts as a selective antagonist of Cyclopentanecarboxamide, N-(3-methylphenyl)-, which is a G protein-coupled receptor that is involved in regulating various physiological processes in the central nervous system. By blocking the activity of Cyclopentanecarboxamide, N-(3-methylphenyl)-, CPCCOEt can modulate the release of neurotransmitters such as glutamate and GABA, which play a critical role in the regulation of synaptic transmission.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a number of biochemical and physiological effects in various animal models. For example, CPCCOEt has been shown to reduce pain sensitivity and anxiety-like behavior in rats. Additionally, CPCCOEt has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for Cyclopentanecarboxamide, N-(3-methylphenyl)-. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one of the limitations of using CPCCOEt is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects in some experiments.
Zukünftige Richtungen
There are a number of future directions for research involving CPCCOEt. One area of interest is the development of more potent and selective Cyclopentanecarboxamide, N-(3-methylphenyl)- antagonists that can be used in a wider range of experiments. Additionally, there is growing interest in the potential therapeutic applications of CPCCOEt and other Cyclopentanecarboxamide, N-(3-methylphenyl)- antagonists in the treatment of various neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of CPCCOEt and its potential role in regulating synaptic transmission in the central nervous system.
Conclusion:
In conclusion, CPCCOEt is a chemical compound that has been extensively studied for its potential applications in scientific research. As a selective antagonist of Cyclopentanecarboxamide, N-(3-methylphenyl)-, CPCCOEt has been shown to have a number of biochemical and physiological effects in various animal models. While there are some limitations to using CPCCOEt in lab experiments, its high selectivity for Cyclopentanecarboxamide, N-(3-methylphenyl)- makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Moving forward, there is a need for further research to fully understand the potential therapeutic applications of CPCCOEt and other Cyclopentanecarboxamide, N-(3-methylphenyl)- antagonists in the treatment of various neurological disorders.
Synthesemethoden
CPCCOEt can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then reacted with 3-methylphenylamine to yield CPCCOEt.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-(3-methylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H17NO/c1-10-5-4-8-12(9-10)14-13(15)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
UKLIDCZVVSZTGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




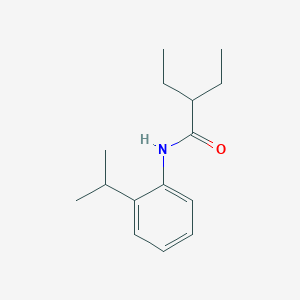

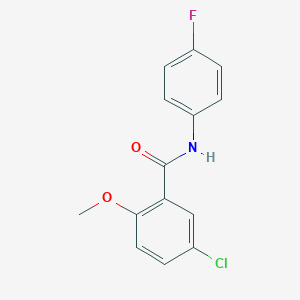
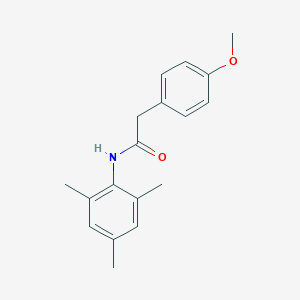
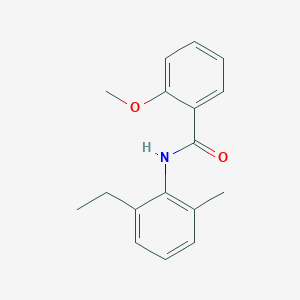
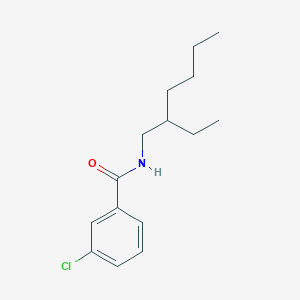
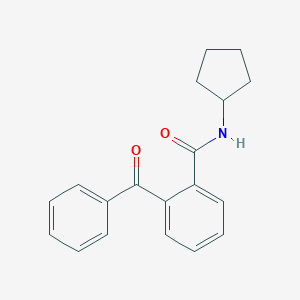


![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
